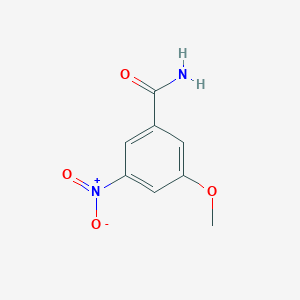

3-Methoxy-5-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-7-3-5(8(9)11)2-6(4-7)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUGAZZJZSTOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395260 | |

| Record name | 3-methoxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292635-40-6 | |

| Record name | 3-methoxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 3 Methoxy 5 Nitrobenzamide

Established Synthetic Routes to 3-Methoxy-5-nitrobenzamide

Nitration of 3-Methoxybenzamide (B147233) and Subsequent Amidation Reactions

One direct approach to this compound involves the nitration of 3-Methoxybenzamide. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The methoxy (B1213986) group (-OCH3) is an ortho-, para-director, while the benzamide (B126) group (-CONH2) is a meta-director. Due to the steric hindrance at the ortho positions relative to the methoxy group and the directing influence of both groups, the nitro group is predominantly introduced at the C5 position, which is para to the methoxy group and meta to the amide group.

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. google.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or side reactions. Following the nitration step, if the starting material was not already the amide, an amidation reaction would be necessary. This can be achieved by converting the corresponding carboxylic acid to an acid chloride, which is then reacted with ammonia (B1221849) or an amine.

Synthesis via 3-Methoxy-5-nitrobenzoic Acid Intermediate

A more common and often higher-yielding approach to this compound proceeds through the formation of a 3-Methoxy-5-nitrobenzoic acid intermediate. This multi-step synthesis allows for greater control over the regiochemistry and often results in a purer final product.

The first step in this pathway is the nitration of 3-methoxybenzoic acid. Similar to the nitration of 3-methoxybenzamide, the directing effects of the methoxy and carboxyl groups guide the incoming nitro group to the C5 position. The reaction is typically performed using a nitrating agent such as a mixture of nitric acid and sulfuric acid. google.com

Detailed research has shown that the nitration of 3,5-substituted benzoic acids can lead to the formation of a single isomer, which is instrumental in developing efficient synthetic methods for compounds like 3-methoxy-5-nitrobenzoic acid.

Once 3-Methoxy-5-nitrobenzoic acid is synthesized and purified, it is converted to the corresponding amide. This transformation can be accomplished through several methods:

Activation with Thionyl Chloride or Oxalyl Chloride: The carboxylic acid is often activated by converting it into an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). google.comchemicalbook.com The resulting highly reactive acid chloride is then treated with ammonia to form the desired benzamide. chemicalbook.com

Direct Amidation: Alternatively, direct amidation methods can be employed using coupling reagents that facilitate the formation of the amide bond without the need to isolate the acid chloride.

This two-step process, involving the nitration of 3-methoxybenzoic acid followed by amidation, is a widely utilized and reliable method for the preparation of this compound.

Nitration of 3-Methoxybenzoic Acid

Alternative Synthetic Pathways for 3-Methoxy-5-nitrobenzoic Acid and Related Precursors

An alternative strategy for synthesizing precursors to this compound involves nucleophilic aromatic substitution (SNAr) reactions. For instance, 3,5-dinitrobenzoic acid can serve as a starting material. orgsyn.org In this approach, one of the nitro groups is displaced by a methoxy group. This reaction is facilitated by the electron-withdrawing nature of the remaining nitro group and the carboxylic acid function, which activate the ring towards nucleophilic attack.

The reaction is typically carried out by treating 3,5-dinitrobenzoic acid with a source of methoxide (B1231860) ions, such as sodium methoxide, in a suitable solvent. The conditions must be carefully controlled to favor the monosubstitution product. While this method provides an alternative route, the direct nitration of 3-methoxybenzoic acid is often more straightforward and higher yielding.

Methylation of Nitrobenzoic Acid Derivatives

An alternative to the direct nitration of 3-methoxybenzoic acid is the methylation of a pre-existing nitrobenzoic acid derivative. This strategy is particularly useful when the corresponding hydroxyl-nitrobenzoic acid is a more accessible starting material. The typical precursor for this route is 3-hydroxy-5-nitrobenzoic acid.

The methylation is generally accomplished using standard methylating agents such as dimethyl sulfate (B86663) or methyl iodide. The reaction is conducted in the presence of a base, like potassium carbonate, which deprotonates the phenolic hydroxyl group, thereby activating it for nucleophilic substitution by the methylating agent. Polar aprotic solvents such as acetone (B3395972) or dimethylformamide (DMF) are commonly employed, often under reflux conditions to drive the reaction to completion. This method offers the advantage of selective methylation, as the carboxylic acid group is significantly less reactive under these conditions.

Optimization of Reaction Conditions and Process Parameters for this compound Synthesis

The efficient synthesis of this compound relies heavily on the careful optimization of reaction conditions. Key parameters such as temperature, solvent choice, and reagent stoichiometry play a critical role in maximizing yield, ensuring high regioselectivity, and minimizing the formation of byproducts.

Temperature and Solvent Effects in Nitration Reactions

The nitration of 3-methoxybenzoic acid is a primary route to its 5-nitro derivative, a direct precursor to this compound. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Temperature Control: Temperature is a crucial parameter in this reaction. The nitration of methoxy-substituted benzoic acids is an exothermic process, and careful temperature management is necessary to prevent over-nitration or side reactions like oxidation of the methoxy group. For the nitration of 3-methoxybenzoic acid, a temperature range of 40–45°C is often employed to achieve the desired 5-nitro isomer with good regioselectivity. In other related nitrations, such as that of 4-methoxybenzoic acid, cooling to 0–5°C is recommended to minimize side reactions.

Solvent Selection: The choice of solvent can also influence the reaction's outcome. While nitration is often performed using the nitrating mixture itself as the solvent, inert solvents like dichloromethane (B109758) can be used to improve mixing and heat dissipation, especially in larger-scale reactions. Solvent-free conditions are also being explored as a greener alternative.

The following table summarizes the impact of temperature on the nitration of methoxybenzoic acid derivatives based on literature findings.

| Starting Material | Nitrating Agent | Temperature (°C) | Key Observations | Reference |

| 3-Methoxybenzoic acid | HNO₃ / H₂SO₄ | 40–45 | Good regioselectivity for the 5-nitro position. | |

| 4-Methoxybenzoic acid | HNO₃ / H₂SO₄ | 0–5 | Minimizes over-nitration and oxidation. |

Reagent Stoichiometry and Catalysis in Amidation Steps

The final step in the synthesis is the conversion of 3-methoxy-5-nitrobenzoic acid to this compound. This amidation can be achieved through several methods, with reagent stoichiometry and catalysis being key to high efficiency.

A common approach involves first converting the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like oxalyl chloride or thionyl chloride. chemicalbook.comresearchgate.net The resulting acid chloride is then reacted with an amine source, such as ammonia, to form the amide. chemicalbook.com

Direct amidation of the carboxylic acid is also possible using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). More recent advancements have explored catalytic methods. For instance, TiF₄ has been shown to be an effective catalyst for the direct amidation of various carboxylic acids with amines. rsc.org Optimal conditions often involve using a slight excess of the carboxylic acid (e.g., 1.1 equivalents) and a catalytic amount of the promoter (e.g., 10 mol%) in a suitable solvent like refluxing toluene. rsc.org

The table below outlines different catalytic approaches for amidation.

| Carboxylic Acid | Amine | Catalyst/Promoter | Stoichiometry (Acid:Amine:Cat) | Conditions | Yield | Reference |

| Benzoic Acid | Benzylamine | TiF₄ | 1.1 : 1.0 : 0.1 | Toluene, Reflux, 24h | 96% | rsc.org |

| Various | Various | PPh₃O / Oxalyl Chloride | - | Mild, Neutral | Good | researchgate.net |

| 3-Bromo-5-nitrobenzoic acid | Various Amines | SOCl₂ | - | Solvent-free | - | researchgate.net |

Industrial-Scale Production and Process Intensification of this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization for yield, purity, safety, and cost-effectiveness. Key considerations include robust process control, efficient purification methods, and adherence to environmental and safety regulations.

For industrial synthesis, strict control over reaction parameters such as temperature and acid concentration during nitration is critical to minimize the formation of unwanted isomers and by-products. Following the reaction, purification techniques like crystallization and chromatography are employed to achieve the high purity required for pharmaceutical and other applications. A patent for a related compound, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, highlights methods suitable for industrial-scale production, emphasizing simple and stable operations, ease of product separation, high yields, and environmental considerations, which are principles applicable to the synthesis of this compound. google.com

Process intensification strategies, such as the use of continuous flow reactors or advanced catalytic systems, can offer significant advantages for industrial production. These technologies can lead to better heat and mass transfer, improved safety profiles, and potentially higher throughput and consistency compared to traditional batch processing.

Green Chemistry and Sustainable Synthetic Approaches for this compound

In line with the principles of green chemistry, modern synthetic strategies aim to reduce the environmental impact of chemical processes. msuniv.ac.in For the synthesis of this compound and its precursors, this involves exploring safer solvents, alternative reagents, and energy-efficient techniques.

One significant advancement is the use of ultrasound-assisted nitration, which can lead to higher yields (>90%) and shorter reaction times compared to conventional methods. This technique represents a greener and more efficient alternative. Another approach involves replacing traditional nitrating agents. A patent for a related synthesis describes using acetic anhydride (B1165640) instead of sulfuric acid as a catalyst in nitration, which improves reaction selectivity and reduces the generation of acidic waste. google.com

Solvent choice is another key area for green chemistry. The use of supercritical carbon dioxide or ionic liquids as reaction media is being explored to replace volatile organic solvents. msuniv.ac.in Furthermore, mechanochemical methods, such as ball milling, offer the potential for solvent-free reactions. smolecule.com For instance, the solid-state nitration of benzoic acid using potassium nitrate (B79036) and a catalytic acid demonstrates the feasibility of this solventless approach. smolecule.com

Catalysis plays a vital role in sustainable synthesis. The use of recyclable catalysts, such as zeolites, for nitration reactions is a promising green alternative. rsc.org Zeolite Y, for example, has been used as an effective catalyst for the nitration of aromatic compounds at ambient temperatures and can be recovered and reused multiple times. rsc.org These approaches collectively contribute to developing more sustainable and environmentally benign pathways for the production of this compound.

Chemical Reactivity and Transformation Studies of 3 Methoxy 5 Nitrobenzamide

Reduction Reactions of the Nitro Group in 3-Methoxy-5-nitrobenzamide

The reduction of the nitro group is one of the most fundamental transformations of this compound. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, which drastically alters the molecule's electronic properties and reactivity. This transformation is a key step in the synthesis of various derivatives, particularly those used as precursors for heterocyclic compounds.

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro groups due to its high efficiency and clean reaction profiles. In this process, this compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. The reaction typically proceeds under mild to moderate temperature and pressure conditions.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of catalyst and solvent can be optimized to achieve high yields of the desired product, 3-Methoxy-5-aminobenzamide. For instance, palladium-based catalysts are highly effective for this transformation. rsc.org The process involves the chemoselective reduction of the nitro group while leaving the amide and methoxy (B1213986) functionalities intact. acs.org The resulting 3-Methoxy-5-aminobenzamide is a valuable building block in medicinal chemistry and material science.

| Parameter | Description | Common Examples/Conditions |

| Starting Material | This compound | - |

| Product | 3-Methoxy-5-aminobenzamide | - |

| Catalysts | Heterogeneous metal catalysts that facilitate the addition of hydrogen. | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel. rsc.org |

| Reducing Agent | Molecular Hydrogen (H₂). | Typically supplied as a gas. |

| Solvents | Polar solvents capable of dissolving the starting material and stabilizing intermediates. | Ethanol, Methanol (B129727), Ethyl Acetate (B1210297), Tetrahydrofuran (THF). |

| Conditions | The reaction is often run at room temperature and atmospheric or slightly elevated pressure. | 25-80°C, 1-5 atm H₂. |

While catalytic hydrogenation is prevalent, other reducing agents can effectively convert the nitro group to an amine. These methods are particularly useful when specific functional group tolerance is required or when specialized hydrogenation equipment is unavailable.

Metal-Acid Systems: A classic method involves the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). The metal acts as the electron donor, and the acid protonates the nitro group, facilitating its reduction. For example, the reduction of nitroarenes using stannous chloride (SnCl₂) in a polar solvent like ethyl acetate is a well-established procedure. nih.gov

Transfer Hydrogenation: This technique uses molecules other than H₂ as the hydrogen source. Common hydrogen donors include hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate, or formic acid, often in the presence of a catalyst like Pd/C or Fe. unimi.itgoogle.com This method avoids the need for pressurized hydrogen gas.

Sodium Borohydride (B1222165) (NaBH₄) Systems: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group. However, its reactivity can be enhanced by combining it with transition metal salts, such as iron(II) chloride (FeCl₂) or nickel(II) chloride (NiCl₂). d-nb.info This combination creates a more potent reducing system capable of selectively reducing the nitro group. d-nb.info

Sodium Dithionite (B78146) (Na₂S₂O₄): Under aqueous or biphasic conditions, sodium dithionite is a mild and effective reagent for the reduction of nitroarenes to anilines.

| Reducing System | Typical Reagents | Key Features & Notes |

| Metal-Acid | Fe/HCl, SnCl₂/HCl | Classic, robust method. Often requires stoichiometric amounts of metal and acid, leading to significant waste. nih.gov |

| Transfer Hydrogenation | Hydrazine (N₂H₄)/Pd-C, Sodium Formate/Pd-C | Avoids the use of pressurized H₂ gas. Hydrazine can be hazardous. unimi.itgoogle.com |

| Modified Borohydride | NaBH₄/FeCl₂ | Offers good chemoselectivity, leaving other reducible groups like esters intact. d-nb.info |

| Dithionite | Na₂S₂O₄ | Mild conditions, often used in aqueous solutions. |

Catalytic Hydrogenation and Formation of Amino Derivatives (e.g., 3-Methoxy-5-aminobenzamide)

Nucleophilic Aromatic Substitution Reactions Involving the Methoxy Moiety of this compound

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

The nitro group is a powerful activating group for NAS. However, its ability to stabilize the intermediate is most effective when it is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the nitro group via resonance. libretexts.org

In the case of this compound, both the methoxy group (the potential leaving group) and the amide group are positioned meta to the activating nitro group. This geometric arrangement prevents the direct resonance delocalization of the negative charge from the site of nucleophilic attack onto the nitro group. Consequently, the intermediate is significantly less stable compared to its ortho or para counterparts, making the direct nucleophilic substitution of the methoxy group an energetically unfavorable and difficult process under standard NAS conditions. While reactions might be forced under extreme conditions (high temperature and pressure), they are not a common or synthetically useful transformation for this specific isomer.

Hydrolysis of the Amide Bond in this compound

The amide bond in this compound can be cleaved through hydrolysis to yield 3-Methoxy-5-nitrobenzoic acid and ammonia (B1221849). This reaction can be catalyzed by either acid or base and typically requires heating. libretexts.org Amide hydrolysis is generally slower than the hydrolysis of other acid derivatives like esters. libretexts.org

Acid-Catalyzed Hydrolysis: This process involves heating the amide in a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com The subsequent steps lead to the expulsion of the nitrogen atom as an ammonium ion (NH₄⁺), which is not nucleophilic under the acidic conditions, rendering the reaction effectively irreversible. youtube.com

Base-Catalyzed (Alkaline) Hydrolysis: In this method, the amide is heated with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate, which then collapses to expel the amide ion (⁻NH₂). The amide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and ammonia.

| Hydrolysis Type | Reagents | Conditions | Products |

| Acid-Catalyzed | H₂O, H₂SO₄ or HCl | Heat (Reflux) | 3-Methoxy-5-nitrobenzoic acid and Ammonium salt (e.g., NH₄Cl) libretexts.orgyoutube.com |

| Base-Catalyzed | NaOH (aq) or KOH (aq) | Heat (Reflux) | Sodium or Potassium 3-methoxy-5-nitrobenzoate and Ammonia (NH₃) libretexts.org |

Other Significant Chemical Transformations of this compound

Beyond the primary reactions of its functional groups, this compound can be involved in other transformations. The reduction of the amide group itself is a potential reaction, though it requires powerful reducing agents that may also affect the nitro group. For example, strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce both amides and nitro groups. However, more selective borane-based reagents or certain hydrosilylation catalyst systems might offer pathways to reduce the amide while preserving the nitro functionality, although such a transformation on this specific substrate is not widely documented. rsc.orgresearchgate.net

Furthermore, the product of nitro reduction, 3-Methoxy-5-aminobenzamide, is a key intermediate for synthesizing more complex heterocyclic structures. The presence of the amino and amide groups in a 1,3-relationship on the benzene (B151609) ring allows for intramolecular cyclization reactions or intermolecular condensations to form a variety of fused ring systems, which are of interest in pharmaceutical and materials research.

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 3-Methoxy-5-aminobenzamide |

| 3-Methoxy-5-nitrobenzoic acid |

| Hydrogen |

| Palladium on carbon (Pd/C) |

| Platinum on carbon (Pt/C) |

| Raney nickel |

| Ethanol |

| Methanol |

| Ethyl Acetate |

| Tetrahydrofuran (THF) |

| Tin |

| Iron |

| Hydrochloric acid (HCl) |

| Stannous chloride (SnCl₂) |

| Hydrazine |

| Ammonium formate |

| Formic acid |

| Sodium borohydride (NaBH₄) |

| Iron(II) chloride |

| Nickel(II) chloride |

| Sodium dithionite (Na₂S₂O₄) |

| Ammonia |

| Sulfuric acid (H₂SO₄) |

| Sodium hydroxide (NaOH) |

| Potassium hydroxide (KOH) |

| Lithium aluminum hydride (LiAlH₄) |

Structure Activity Relationship Sar and Molecular Design Principles for 3 Methoxy 5 Nitrobenzamide Analogs

Elucidating the Influence of Aromatic Substituents on Chemical Reactivity and Biological Activity

The substituents on the aromatic ring of a benzamide (B126) derivative fundamentally influence its electronic distribution, polarity, and steric profile. These characteristics, in turn, govern its chemical reactivity and how it interacts with biological targets like enzymes and receptors.

The nitro group (–NO₂) is a powerful electron-withdrawing group, a property attributable to both resonance and inductive effects. scielo.br This strong electron-withdrawing nature significantly reduces the electron density of the aromatic ring, making the molecule more susceptible to nucleophilic aromatic substitution. scielo.brnih.gov The Hammett substituent constant for a meta-nitro group is high and positive (σm = +0.71), quantifying its strong electron-attracting properties. scielo.br

This electronic pull deactivates the ring, altering the molecule's polarity and favoring interactions with nucleophilic sites within protein structures, which can lead to enzyme inhibition. nih.gov However, this effect is not universally beneficial for biological activity. In studies on benzamide-isoquinoline derivatives as sigma-2 (σ2) receptor ligands, the presence of an electron-withdrawing nitro group was found to decrease the affinity for the σ2 receptor. nih.govresearchgate.net The nitro group's ability to undergo bioreduction can also lead to the formation of reactive intermediates that interact with various biomolecules. nih.gov

Conversely, the methoxy (B1213986) group (–OCH₃) is classified as an electron-donating group through resonance, while also exhibiting a mild electron-withdrawing inductive effect. In the meta position, its influence on reactivity is less pronounced than from the ortho or para positions. However, it still plays a critical role in modulating the molecule's physicochemical properties and biological interactions. libretexts.org

Electron-Withdrawing Effects of the Nitro Group

Impact of Amide Backbone Modifications on Molecular Properties and Biological Recognition

The amide backbone (–CONH–) is a cornerstone of peptide and protein structure and is a critical functional group in many pharmaceutical compounds. nih.gov Modifications to this backbone can profoundly alter a molecule's properties by changing its conformation, stability, and hydrogen-bonding capabilities. rsc.orgresearchgate.net

Site-selective modifications, such as N-alkylation or N-acylation, eliminate the amide's hydrogen bond donor capacity and introduce steric bulk, which can influence molecular conformation and protein binding. acs.org For instance, creating a tertiary amide through dimethyl substitution results in distinct physicochemical properties compared to primary or secondary amides.

Another strategy involves the bioisosteric replacement of the amide bond with other functional groups, such as a 1,2,4-oxadiazole (B8745197) or other heterocycles. nih.gov This can improve metabolic stability and other pharmacokinetic properties while aiming to retain or enhance biological activity by mimicking the amide's spatial and electronic features. nih.govrsc.org Such modifications alter the backbone's rigidity and its ability to be recognized by enzymes, providing a powerful tool for fine-tuning a compound's biological profile. rsc.orgresearchgate.net

Comparative Analysis of 3-Methoxy-5-nitrobenzamide with Structurally Related Benzamide Derivatives

To understand the unique contributions of the 3-methoxy and 5-nitro substitution pattern, it is useful to compare it with other benzamide derivatives. The specific combination and positioning of functional groups are crucial for determining biological activity.

For example, studies on anti-tubulin agents showed that the 4-chloro-3-nitro substitution pattern was essential for activity, and removing either substituent led to a complete loss of antiproliferative effects. nih.gov In another study on sigma receptor ligands, a para-methoxy group dramatically improved σ2 selectivity, whereas a nitro group decreased σ2 affinity. nih.gov This suggests that for certain biological targets, electron-donating groups are favored over electron-withdrawing ones.

The table below provides a comparative analysis of various benzamide derivatives to highlight these structure-activity relationships.

| Compound/Analog Class | Key Substituents | Observed Impact on Properties/Activity | Reference(s) |

| This compound | 3-Methoxy, 5-Nitro | Combination of electron-donating and strong electron-withdrawing groups creates a unique electronic profile. | |

| Benzamide-Isoquinoline Derivatives | para-Methoxy | Increased σ2 receptor affinity and dramatically improved σ2-over-σ1 selectivity. | nih.govresearchgate.net |

| Benzamide-Isoquinoline Derivatives | Nitro group | Decreased σ2 receptor affinity. | nih.govresearchgate.net |

| 4-Chloro-3-nitrobenzamide Analogs | 4-Chloro, 3-Nitro | Substitution pattern found to be critical for antiproliferative activity against certain cancer cell lines. | nih.gov |

| 3-Hydroxy-4-methoxy-5-nitrobenzoic acid | 3-Hydroxy, 4-Methoxy, 5-Nitro | The specific positioning of nitro and hydroxyl groups was found to be crucial for inhibitory activity against catechol-O-methyltransferase. | smolecule.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 3-Methoxy (on two benzamide units) | Showed high potency as an inhibitor of acetylcholinesterase (AChE). | researchgate.net |

| Tris-Benzamide Analogs | N-terminal hydroxyl group | Deletion or replacement of a key hydroxyl group with a methoxy group nearly eradicated cell growth inhibition activity, confirming its importance for hydrogen bonding. | acs.org |

This comparative data underscores that the biological and chemical properties of a benzamide derivative are not merely a sum of its parts but are a consequence of the intricate electronic and steric interplay between its substituents.

Design Principles for Modulating Reactivity and Specificity based on SAR

The structure-activity relationship (SAR) data from this compound and its analogs provide clear principles for the rational design of new compounds with tailored properties.

Modulating Receptor Affinity through Electronic Effects : SAR studies consistently show that the electronic nature of substituents on the aromatic ring is a key determinant of biological activity. nih.govresearchgate.netnih.gov To enhance binding to targets where electron density is favorable (such as the σ2 receptor), the electron-withdrawing nitro group could be replaced with electron-donating groups (e.g., amino, hydroxyl) or less strongly withdrawing groups (e.g., halogens). nih.govresearchgate.net Conversely, if targeting a protein that favors an electron-deficient ligand, the methoxy group could be replaced by a withdrawing group.

Enhancing Specificity and Potency via Steric and H-Bonding Modifications : The introduction of substituents at different positions can fine-tune specificity. For instance, adding substituents at the ortho position of the benzamide can induce intramolecular hydrogen bonds with the amide N-H, predetermining the ligand's conformation and potentially increasing binding affinity. acs.org The strategic placement of hydrogen bond donors and acceptors is critical; studies have shown that removing a single hydroxyl group can ablate activity, highlighting the need to map out key interaction points with the target. acs.org

Improving Pharmacokinetic Properties via Backbone Modification : To address potential metabolic liabilities associated with the amide bond, bioisosteric replacement is a valid strategy. nih.gov Substituting the amide with stable heterocycles like oxadiazoles (B1248032) or triazoles can improve metabolic stability and oral bioavailability while maintaining the necessary geometry for biological recognition. nih.govrsc.org

Optimizing Solubility and Lipophilicity : The balance between hydrophilicity and lipophilicity is crucial for drug-likeness. The methoxy group already influences solubility, but further modifications can optimize this property. cymitquimica.com Adding polar functional groups (e.g., small alcohols, amines) to other parts of the molecule, such as an N-alkyl chain on the amide, can enhance aqueous solubility. acs.org The introduction of fluorine atoms is another common strategy to increase lipophilicity and, in some cases, binding affinity. acs.org

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Investigation of Biological Activity and Molecular Mechanisms of 3 Methoxy 5 Nitrobenzamide

Enzyme Inhibition and Modulation of Biochemical Pathways by 3-Methoxy-5-nitrobenzamide

The benzamide (B126) structure, particularly when substituted, is a well-established scaffold for enzyme inhibitors. The presence of the methoxy (B1213986) and nitro groups on the benzamide ring of this compound influences its electronic properties and spatial configuration, allowing for specific interactions with enzyme active sites.

Inhibition of Poly(ADP-ribose) Polymerase (PARP) Activity

This compound belongs to a class of compounds recognized for their ability to inhibit Poly(ADP-ribose) Polymerase (PARP) enzymes. google.com PARPs are a family of nuclear proteins integral to a number of cellular functions, including the repair of DNA damage, chromatin structure modulation, and inflammation. iomcworld.orgnih.govnih.gov PARP-1, the most abundant member of this family, is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). aging-us.com

Benzamide and its derivatives are considered first-generation PARP inhibitors. iomcworld.org Their mechanism of action is competitive, interfering with the binding of NAD+ to the catalytic domain of the PARP enzyme. iomcworld.orgnih.gov Specifically, 3-substituted benzamides, including 3-methoxybenzamide (B147233), have been identified as effective inhibitors. google.com The inhibitory mechanism can also involve the inhibitor binding to DNA, which in turn prevents PARP from recognizing DNA damage and becoming activated. iomcworld.org By disrupting the DNA repair process, PARP inhibitors can potentiate the effects of DNA-damaging agents and induce cell death in tumors with existing DNA repair defects, a concept known as synthetic lethality. nih.govtouchstonelabs.org

Table 1: Characteristics of Benzamide Derivatives as PARP Inhibitors

| Feature | Description | References |

|---|---|---|

| Inhibitor Class | First-generation PARP inhibitors. | iomcworld.org |

| Core Structure | Benzamide, with various substitutions. 3-methoxybenzamide is a known reference compound. | google.com |

| Primary Target | PARP-1 and PARP-2, enzymes involved in DNA repair. | nih.govnih.gov |

| Mechanism of Action | 1. Competitive inhibition at the NAD+ binding site of the enzyme's catalytic domain. 2. Interference with PARP's ability to recognize DNA breaks. | iomcworld.orgnih.gov |

| Cellular Consequence | Interruption of DNA ligase II-mediated strand rejoining, potentiation of cytotoxic therapies. | google.com |

Modulation of Inflammatory Pathways via Enzyme Inhibition in Cellular Models

The role of PARP enzymes extends beyond DNA repair to the regulation of inflammatory responses. iomcworld.org PARP-1, in particular, functions as a transcriptional cofactor for key inflammatory mediators like NF-κB, which controls the expression of numerous pro-inflammatory genes. aging-us.com Overactivation of PARP-1 can drive inflammatory processes that contribute to the pathology of various age-related and chronic diseases. aging-us.com

Consequently, the inhibition of PARP by compounds such as 3-methoxybenzamide can modulate these inflammatory pathways. iomcworld.orgresearchgate.net By blocking PARP activity, these inhibitors can prevent the excessive depletion of NAD+ and interfere with the NF-κB signaling cascade, thereby reducing the expression of inflammatory cytokines and other mediators. aging-us.com While direct studies on this compound are specific, the known anti-inflammatory effects of PARP inhibitors provide a clear mechanistic basis for its potential activity in cellular models of inflammation. iomcworld.orgresearchgate.net Furthermore, related nitro-containing compounds have been investigated for anti-inflammatory effects, with some showing inhibition of enzymes like cyclooxygenase (COX). nih.govsmolecule.com

Interaction with Other Enzymes in Metabolic Processes

The structural framework of this compound is a versatile template used to investigate the inhibition of various enzymes involved in metabolism. Research on structurally analogous compounds has demonstrated a range of enzyme-inhibiting activities.

For example, derivatives of this class have been explored for their potential to inhibit catechol-O-methyltransferase (COMT), an enzyme critical in the metabolism of catecholamines. smolecule.com Other related structures have shown inhibitory effects on enzymes such as carbonic anhydrase, acetylcholinesterase, and α-glycosidase. smolecule.comresearchgate.net The development of S-3-carboxypropyl-l-cysteine, an inhibitor of cystathionine (B15957) γ-lyase (CSE), highlights how structural analogues can be designed to specifically target enzymes in metabolic pathways like the transsulfuration pathway. nih.gov These findings underscore the role of the substituted benzamide scaffold as a building block for developing probes and modulators of diverse metabolic enzymes.

Bioreduction Pathways of the Nitro Group in this compound and Reactive Intermediate Formation

A critical aspect of the biological activity of nitroaromatic compounds like this compound is the metabolic reduction of the nitro group. scielo.br This bioreduction is a key activation step that is central to both the therapeutic and toxicological effects of this chemical class. scielo.br The process is primarily catalyzed by intracellular nitroreductase enzymes, which can follow two main pathways. scielo.br

Two-Electron Reduction: Type I nitroreductases catalyze the direct, two-electron reduction of the nitro group (R-NO₂) to a nitroso intermediate (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH) and ultimately to the corresponding amine (R-NH₂). This pathway is generally considered a detoxification route. scielo.br

One-Electron Reduction: Type II nitroreductases catalyze a single-electron transfer, forming a highly reactive nitro anion radical (R-NO₂⁻). In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals and other reactive oxygen species (ROS). Under anaerobic or hypoxic conditions, the nitro anion radical can proceed through further reduction steps. scielo.br

The formation of these reactive intermediates, including the nitroso and hydroxylamine species, is fundamental to the compound's mechanism of action. unimi.itevitachem.com These electrophilic intermediates can covalently bind to cellular nucleophiles, leading to interactions with essential macromolecules. evitachem.comevitachem.com

Table 2: Bioreduction Pathways of Aromatic Nitro Groups

| Pathway | Key Enzyme Type | Intermediates Formed | Cellular Environment | Outcome | References |

|---|---|---|---|---|---|

| One-Electron | Type II Nitroreductases (Oxygen-insensitive) | Nitro anion radical (R-NO₂⁻) | Aerobic or Anaerobic | Generates ROS (futile cycling) in aerobic conditions; leads to reactive intermediates under anaerobic conditions. | scielo.br |

| Two-Electron | Type I Nitroreductases (Oxygen-sensitive) | Nitroso (R-NO), Hydroxylamine (R-NHOH), Amine (R-NH₂) | Primarily Anaerobic | Generally leads to detoxification and formation of stable amine products. | scielo.br |

Interactions of this compound with Cellular Macromolecules (e.g., DNA, Proteins)

The biological effects of this compound are mediated through its direct and indirect interactions with crucial cellular macromolecules, namely proteins and DNA. These interactions can stem from the parent molecule itself or from the reactive intermediates generated during its bioreduction. evitachem.com

The inhibition of PARP provides a clear example of protein interaction. The benzamide moiety binds to the catalytic site of the PARP enzyme. iomcworld.org Furthermore, a key mechanism for the cytotoxicity of PARP inhibitors is known as "PARP trapping," where the inhibitor stabilizes the complex between PARP-1 and DNA. touchstonelabs.orgnih.gov This trapped complex becomes a physical obstacle to DNA replication and transcription, leading to cell death, particularly in cancer cells with compromised DNA repair capabilities. touchstonelabs.org

Beyond this, the parent benzamide structure and its metabolites can interact with other proteins, modulating their stability and function. smolecule.com The reactive intermediates formed from nitro group reduction are electrophilic and can form covalent adducts with nucleophilic residues on proteins, potentially altering their enzymatic activity or signaling functions. evitachem.com

There is also evidence of direct interactions with DNA. Some benzamides are known to bind to the DNA structure, which can interfere with the binding of DNA-processing enzymes like PARP. iomcworld.org Studies of related compounds, such as those used in the synthesis of pyrrolobenzodiazepine (PBD) analogues, which are known DNA-binding agents, further support the potential for this class of molecules to interact with the DNA double helix. port.ac.uk

Antimicrobial Efficacy and Underlying Mechanisms

Nitroaromatic compounds have a long history as antimicrobial agents, and compounds structurally related to this compound exhibit this activity. scielo.br Research has demonstrated that derivatives such as 3-(methoxycarbonyl)-5-nitrobenzoic acid possess antimicrobial properties against a variety of bacterial strains. The presence of specific functional groups, such as methoxy substituents, has been shown in some contexts to enhance the antimicrobial efficacy of heterocyclic compounds. researchgate.net

The primary mechanism underlying the antimicrobial action of nitroaromatics is linked to the bioreduction of the nitro group, which is particularly efficient in the anaerobic or microaerophilic environments characteristic of many bacteria. scielo.br The reactive intermediates generated during this reduction can cause widespread cellular damage. A proposed mechanism for some related compounds is the inhibition of essential bacterial enzymes, such as DNA topoisomerases, which would disrupt DNA replication and lead to cell death. This dual action—causing generalized oxidative stress and inhibiting specific essential enzymes—makes these compounds effective against a range of microbes. scielo.br

Table 3: Summary of Antimicrobial Research on Related Nitroaromatic Compounds

| Compound Class/Derivative | Observed Activity | Proposed Mechanism of Action | References |

|---|---|---|---|

| 3-(Methoxycarbonyl)-5-nitrobenzoic acid | Activity against various bacterial strains, including multidrug-resistant types. | Inhibition of bacterial topoisomerases. | |

| 2-Hydroxy-5-methoxy-3-nitrobenzoic acid | Effects against various bacteria and fungi. | General antimicrobial properties, potential for free radical scavenging. | smolecule.com |

| Chalcone derivatives (synthesized from related nitroaromatics) | Antimicrobial activity. | Not specified, but chalcones are known to have broad biological activities. | smolecule.com |

| General Nitroaromatic Drugs | Broad-spectrum antimicrobial (antibacterial, antiprotozoal). | Bioreduction of the nitro group to form reactive, cytotoxic intermediates that damage cellular macromolecules. | scielo.br |

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of a chemical compound is largely determined by its ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. rsc.org The structural characteristics of this compound, specifically the presence of a methoxy group on the aromatic ring, suggest it may possess radical scavenging capabilities.

Research on related aromatic compounds indicates that the presence of methoxy (–OCH₃) groups can be important for antioxidant activity. mdpi.com Methoxy groups are known to be electron-donating, which can enhance the stability of a radical formed after hydrogen or electron donation, a key feature of many antioxidants. mdpi.comnih.gov Studies on other methoxy-containing compounds have shown they can exhibit significant antioxidant effects. nih.gov

The primary mechanisms by which antioxidants exert their effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). rsc.org

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The amide (–CONH₂) group in this compound contains a hydrogen atom that could potentially be donated. mdpi.com

Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the antioxidant to the free radical. The electron-rich aromatic ring, influenced by the methoxy group, could facilitate this process. rsc.org

To quantify the antioxidant potential of compounds, various assays are employed. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger. researchgate.net The table below shows data for related compounds, illustrating how different functional groups influence antioxidant activity.

| Compound/Extract | Assay Type | Activity/Result | Reference |

| Methanolic extract of Ficus sur fruits | DPPH | IC₅₀ of 9.06 μg/mL | researchgate.net |

| 4-allyl-2-methoxy-6-nitrophenol | DFT Study | Predicted to have anti-radical activity against smaller radicals, though not observed in DPPH experiments. | researchgate.net |

| Flavonoid Compound (Jeceidine) | DPPH | Exhibited the best scavenging activity, comparable to quercetin (B1663063) standard. | researchgate.net |

| Flavonoid Compound (Penduletin) | Anti-hemolytic | Showed the best protection of erythrocyte membranes (HT₅₀ = 60.14 ± 0.72 min). | researchgate.net |

This table displays antioxidant activities for various compounds to illustrate the effects of different chemical structures. Data for this compound is not explicitly available.

Investigation of Protozoal Cellular Disruption Mechanisms

Nitroaromatic compounds are a significant class of antimicrobial agents used to treat infections caused by anaerobic bacteria and various protozoan parasites, including those responsible for giardiasis, leishmaniasis, and human African trypanosomiasis (HAT). nih.govnih.gov The antiprotozoal activity of these compounds is intrinsically linked to the nitro group. nih.gov

The prevailing mechanism of action for nitroaromatic drugs is their function as prodrugs that require bioactivation within the parasite. nih.govresearchgate.net This activation is typically carried out by a type I nitroreductase (NTR), an enzyme found in trypanosomes and other protozoa but absent in their mammalian hosts. researchgate.netresearchgate.net This selective activation is the basis for the drug's specificity and toxicity towards the parasite. researchgate.net

The activation process involves the following steps:

Enzymatic Reduction: The parasite's NTR enzyme catalyzes the two-electron reduction of the nitro group (–NO₂) to a nitroso (–NO) derivative and subsequently to a hydroxylamine (–NHOH) intermediate. nih.govresearchgate.net

Generation of Cytotoxic Species: These reduced intermediates are highly reactive. The hydroxylamine derivative, in particular, can lead to the formation of reactive nitrogen species and open-chain nitriles. nih.govresearchgate.net

Cellular Damage: These reactive molecules can cause widespread damage to critical cellular components within the parasite, including DNA, proteins, and lipids. researchgate.net This leads to a disruption of essential cellular processes, such as DNA synthesis and repair, ultimately resulting in parasite death. researchgate.net

Studies on various nitroaromatic drugs have confirmed this general mechanism. For instance, benznidazole (B1666585) and nifurtimox, used to treat Chagas disease, are activated by parasitic NTRs. nih.gov Fexinidazole, a more recent drug for HAT, also functions through this pathway. researchgate.net Research on nitrobenzamide derivatives has shown they can inhibit the proliferation of Trypanosoma brucei, the parasite that causes HAT. researchgate.net

The table below summarizes the activity of several nitroaromatic compounds against various protozoa, highlighting the effectiveness of this chemical class.

| Compound | Target Organism(s) | Mechanism/Key Finding | Reference |

| Nifurtimox | Trypanosoma cruzi, Trypanosoma brucei | Activated by type I NTR; induces oxidative stress and DNA damage. | nih.govresearchgate.net |

| Benznidazole | Trypanosoma cruzi | Activated by type I NTR, leading to the formation of metabolites that damage the parasite's DNA. | researchgate.net |

| Fexinidazole | Trypanosoma brucei gambiense | A prodrug activated by parasitic NTR; shown to cause defects in DNA synthesis. | researchgate.net |

| Ornidazole | Giardia, Dientamoeba fragilis | A 5-nitroimidazole antibiotic whose selective toxicity depends on the reduction of its nitro group to a radical anion within the anaerobic parasite. | nih.gov |

| Nitrobenzylphosphoramide mustards | Trypanosoma brucei | Act as effective substrates for T. brucei NTR, leading to potent trypanocidal activity with low toxicity to mammalian cells. | researchgate.net |

| 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide | Trypanosoma brucei | Exhibited low micromolar inhibitory potency and selectivity against the parasite. | researchgate.net |

This table presents data on various nitroaromatic compounds to illustrate the common mechanisms of antiprotozoal activity. Specific mechanistic studies on this compound are not available.

Computational Chemistry and in Silico Modeling of 3 Methoxy 5 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. nih.gov These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds. researchgate.net For 3-Methoxy-5-nitrobenzamide, such calculations can elucidate the influence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro and amide groups on the aromatic ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. sapub.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity; a smaller gap suggests higher reactivity. sapub.org

Table 1: Calculated Quantum Chemical Properties for the Related Compound 2-Methoxy-5-nitrobenzoic Acid Data provides an estimation of values for related nitroaromatic structures.

| Quantum Descriptor | Calculated Value | Significance |

| HOMO Energy | -6.92 eV | Electron-donating ability |

| LUMO Energy | -2.15 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.77 eV | Chemical reactivity and stability |

Source: Adapted from DFT calculations on 2-Methoxy-5-nitrobenzoic acid.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a color-coded visualization of the electrostatic potential on the molecule's surface. researchgate.net

Negative Regions (Red/Yellow): Indicate areas rich in electrons, which are prone to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the nitro and carbonyl groups.

Positive Regions (Blue): Indicate areas with a deficiency of electrons, which are susceptible to nucleophilic attack. These are often found around the hydrogen atoms of the amide group and the aromatic ring. researchgate.net

MEP analysis is widely used to understand hydrogen bonding interactions and biological recognition processes. researchgate.net In addition to the MEP, other molecular descriptors can be calculated to quantify various aspects of the molecule's structure and properties.

Table 2: Key Molecular Descriptors and Their Significance

| Descriptor Class | Examples | Information Provided |

| Constitutional | Molecular Weight, Number of Bonds | Basic structural and size information. codessa-pro.com |

| Electrostatic | Dipole Moment, Total Variance of Surface ESP | Describes charge distribution, polarity, and electrostatic balance. codessa-pro.com |

| Quantum-Chemical | HOMO/LUMO Energies, Chemical Hardness, Electronegativity | Details electronic structure, reactivity, and electron transfer capabilities. researchgate.netdergipark.org.tr |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Molecular Docking and Simulation Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme.

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. dntb.gov.ua Favorable interactions, such as hydrogen bonds and hydrophobic interactions, contribute to a higher binding affinity, suggesting the compound may be an effective inhibitor or modulator of the target. dntb.gov.ua For instance, docking studies on other nitrobenzamide derivatives have revealed favorable interactions with enzymes involved in cancer metabolism and bacterial resistance. A docking study of this compound could identify potential biological targets and rationalize its mechanism of action by elucidating key interactions with amino acid residues in the binding pocket. mdpi.comajchem-a.com

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time, providing insights into the dynamic nature of the interaction. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trscienceforecastoa.com The fundamental principle is that variations in the structural or physicochemical properties of compounds are reflected in their biological activities. researchgate.net

The development of a QSAR model is a systematic process. nih.gov

Data Set Compilation: A dataset of structurally related compounds (e.g., nitroaromatic derivatives) with experimentally determined biological activities (e.g., IC50 values) is collected. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic) are calculated for each compound in the dataset. dergipark.org.tr

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. dergipark.org.tr

Validation: The model's predictive power and robustness are rigorously assessed. researchgate.net This involves internal validation (e.g., leave-one-out cross-validation, q²) and, crucially, external validation using a set of compounds not included in the model development. nih.govu-strasbg.fr

For a series of compounds including this compound, a QSAR model could predict the biological activity of untested derivatives, guiding the synthesis of more potent analogues. researchgate.net

QSAR models quantify the relationship between specific properties and a biological effect. ljmu.ac.uk For nitroaromatic compounds, studies have shown that their antibacterial activity, for example, can be correlated with electronic properties like LUMO energy and the HOMO-LUMO gap. researchgate.net Toxicity endpoints for nitrobenzene (B124822) derivatives have been successfully modeled using quantum molecular descriptors. dergipark.org.troup.com

A hypothetical QSAR equation might look like: Biological Activity (log 1/C) = c1(LogP) + c2(LUMO Energy) + c3*(Dipole Moment) + constant

In this equation, the coefficients (c1, c2, c3) determined by the regression analysis indicate the relative importance and the direction of the effect (positive or negative) of each descriptor on the biological activity. scienceforecastoa.com Such models are invaluable for predicting the efficacy or toxicity of new chemical entities based solely on their computed structural properties. researchgate.net

Development and Validation of QSAR Models for this compound and Derivatives

Crystallographic Data Analysis and Comparison with Computational Predictions

The comprehensive analysis of a chemical compound's solid-state structure is a cornerstone of modern materials science and drug design. This analysis relies on a synergistic approach, combining experimental data from techniques like X-ray crystallography with theoretical insights from computational modeling. This section details the standard methodologies for the crystallographic analysis of this compound and outlines how these experimental findings would be compared against in silico predictions.

Experimental Crystallographic Data

As of the latest literature surveys, a publicly accessible, single-crystal X-ray diffraction structure for this compound has not been deposited in major crystallographic databases. The determination of this crystal structure would be a critical step in fully characterizing the compound.

Should experimental data become available, it would be presented in a standardized format, as shown in the example Table 6.4.1. This table would include key crystallographic parameters obtained from the structure refinement process. These parameters define the size and shape of the unit cell—the fundamental repeating unit of the crystal—and the symmetry operations that describe the arrangement of molecules within it.

Table 6.4.1: Illustrative Crystallographic Data for this compound This table is a template representing the type of data that would be obtained from an experimental X-ray crystallographic analysis. Data is not currently available in public databases.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈N₂O₄ |

| Formula Weight | 196.16 g/mol |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | 90 |

| β (°) | (Value) |

| γ (°) | 90 |

| Volume (ų) | (Value) |

| Z | (Value) |

Computational Predictions

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting the structural properties of molecules like this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting molecular geometries and energies with high accuracy.

A typical approach involves geometry optimization calculations, often using a functional such as B3LYP combined with a basis set like 6-311+G(d,p), to find the lowest energy conformation of the molecule in the gas phase. These calculations yield predictions for key intramolecular parameters, including bond lengths and angles.

Comparative Analysis

The core of the analysis lies in the detailed comparison of the experimental X-ray data with the computationally predicted values. This comparison serves to validate the computational model and to understand the influence of the crystal environment on the molecular structure.

The primary points of comparison are:

Bond Lengths: Discrepancies between the predicted (gas-phase) and experimental (solid-state) bond lengths can reveal the effects of intermolecular forces. For instance, bonds involved in hydrogen bonding in the crystal may appear elongated compared to the theoretical gas-phase structure.

Bond Angles and Dihedral Angles: Changes in these parameters indicate molecular distortions that occur to accommodate efficient crystal packing. The planarity of the benzene (B151609) ring and the orientation of the methoxy and nitrobenzamide substituents are of particular interest.

Table 6.4.2 provides a template for such a comparative analysis, highlighting selected key structural parameters.

Table 6.4.2: Comparison of Selected Experimental and Computationally Predicted Geometric Parameters This table illustrates the format for comparing experimental data (when available) with theoretical predictions. Computational values are typically derived from DFT calculations (e.g., B3LYP/6-311+G(d,p) in the gas phase).

| Parameter | Bond/Angle | Predicted Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|---|

| Bond Length | C(amide)-N(amide) | (Value) | (Not Available) |

| Bond Length | C(ring)-N(nitro) | (Value) | (Not Available) |

| Bond Length | C(ring)-O(methoxy) | (Value) | (Not Available) |

| Bond Angle | O-N-O (nitro) | (Value) | (Not Available) |

Discrepancies that arise during this comparison are often attributable to solid-state effects not accounted for in gas-phase calculations, such as:

Hydrogen Bonding: The amide group (-CONH₂) is a potent hydrogen bond donor and acceptor. In the solid state, it is expected to form intermolecular hydrogen bonds, which would significantly influence the crystal packing and molecular conformation.

Crystal Packing Forces: Molecules in a crystal arrange themselves to maximize packing efficiency and stabilize intermolecular interactions. These forces can cause slight deviations from the lowest-energy gas-phase conformation.

To achieve a more accurate prediction of the solid-state structure, computational models can be refined to include crystal packing effects or solvent effects, providing a more robust comparison with experimental crystallographic data.

Advanced Research Applications and Future Directions for 3 Methoxy 5 Nitrobenzamide

3-Methoxy-5-nitrobenzamide as a Synthetic Intermediate for Complex Organic Molecules

The specific arrangement of functional groups on the this compound scaffold renders it a highly useful intermediate in multi-step organic synthesis. The nitro group, an electron-withdrawing moiety, can be readily transformed into other functional groups, most commonly an amine, which opens up a vast array of subsequent chemical reactions. The methoxy (B1213986) group can also be modified, and the amide linkage itself can be part of a larger molecular design. Its precursor, 3-methoxy-5-nitrobenzoic acid, is recognized as a key building block for constructing complex molecules, including natural product analogs like the quinolone alkaloid melovinone.

Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry, this compound and its immediate precursors serve as foundational skeletons for the synthesis of pharmaceutically relevant molecules. The functional groups allow for its incorporation into larger structures designed to interact with specific biological targets.

One notable application is in the development of enzyme inhibitors. For instance, a derivative, N-(2-(benzo[d] spectroscopyonline.comontosight.aidioxol-4-yl)methoxy]ethyl)-5-nitrobenzamide, was synthesized as part of research into inhibitors for Catechol O-methyltransferase (COMT), an enzyme targeted in the treatment of neurological disorders. ethz.ch The synthesis of such molecules highlights the utility of the nitrobenzamide core in creating compounds for targeted therapeutic applications.

Furthermore, related nitroaromatic structures are established precursors for a range of bioactive compounds. ontosight.aismolecule.com The reduction of the nitro group to an amine is a common and critical step, yielding an aminobenzamide derivative that can be further modified. This transformation is pivotal in building more complex heterocyclic systems or for introducing substituents that enhance binding affinity to biological targets. The versatility of the related 3-methoxy-5-nitrobenzoic acid in the convergent total synthesis of alkaloids demonstrates the potential of this chemical scaffold in generating diverse and complex APIs.

Table 1: Examples of Pharmaceutical Precursors and Derivatives Related to this compound

| Precursor/Derivative | Target/Application Area | Reference |

| N-(2-(benzo[d] spectroscopyonline.comontosight.aidioxol-4-yl)methoxy]ethyl)-5-nitrobenzamide | Catechol O-methyltransferase (COMT) Inhibition | ethz.ch |

| Melovinone (synthesized from 3-methoxy-5-nitrobenzoic acid) | Natural Product Alkaloid Analog | |

| 2-methoxy-3-nitro-5-(trifluoromethyl)benzoic acid derivatives | General Pharmaceutical Intermediates | google.com |

Applications in Materials Chemistry and Dye Synthesis

The electronic properties imparted by the nitro group make nitroaromatic compounds, including this compound, useful in materials science and the synthesis of dyes. cymitquimica.com The nitro group, being a strong chromophore, can contribute significantly to the color of an organic molecule.

Compounds with similar structures, such as 3-hydroxy-4-methoxy-5-nitrobenzaldehyde (B1206711) and 3-hydroxy-4-methoxy-5-nitrobenzoic acid, are used as precursors in the synthesis of various dyes. ontosight.aiontosight.ai The synthetic pathway often involves the reduction of the nitro group to an amine, which is then diazotized and coupled with other aromatic compounds to produce azo dyes. The methoxy group acts as an auxochrome, modifying the color and intensity of the dye. While direct applications of this compound in specific, commercially available dyes are not extensively documented, its structural motifs are consistent with those used in the dye and pigment industry. ontosight.aismolecule.comguidechem.com

In materials chemistry, nitroaromatic compounds are investigated for their potential in creating materials with specific optical or electronic properties. For example, the high charge-stabilizing ability associated with aromatic compounds containing nitro groups is a feature of interest. nih.gov These compounds can also be incorporated into polymers to modify their thermal stability or other physical characteristics.

Derivatization Strategies for Enhancing Biological Potency and Selectivity

To improve the therapeutic potential of a lead compound, medicinal chemists employ various derivatization strategies. For this compound, this involves chemically modifying its functional groups—the methoxy, nitro, and amide moieties—to enhance biological activity, improve selectivity for a target, and optimize pharmacokinetic properties. researchgate.net Common synthetic transformations include the reduction of the nitro group to an amine, substitution of the methoxy group, and alterations to the amide bond.

Rational Design of Novel this compound Analogs

Rational drug design is a strategy that leverages the understanding of a biological target's structure to create new, more effective molecules. unimi.itmdpi.com This approach moves beyond random screening to a targeted synthesis of compounds expected to have improved interactions with the target, such as an enzyme or a receptor. acs.org

The design of novel analogs of this compound would involve a systematic exploration of its structure-activity relationship (SAR). For instance, in designing the COMT inhibitor mentioned previously, a specific side chain was attached to the amide nitrogen to fit into the enzyme's active site. ethz.ch A rational design campaign for new this compound analogs might involve:

Modifying Amide Substituents: Introducing various alkyl or aryl groups on the amide nitrogen to explore different binding pockets of a target protein.

Altering Ring Substituents: Moving the methoxy or nitro group to different positions on the benzene (B151609) ring to probe their influence on binding orientation and electronic properties.

Introducing New Functional Groups: Adding hydrogen-bond donors or acceptors to the aromatic ring to create new interactions with the biological target.

This process often involves computational modeling to predict binding affinities before undertaking chemical synthesis, thereby streamlining the discovery process. unimi.it

Exploration of Bioisosteric Replacements and Scaffold Modifications

Bioisosterism is a key strategy in rational drug design where one functional group or atom in a bioactive molecule is replaced by another with similar physical or chemical properties. u-tokyo.ac.jp This is done to enhance potency, reduce side effects, or improve the metabolic stability of the compound. researchgate.net For this compound, several bioisosteric replacements could be explored.

Nitro Group Bioisosteres: The nitro group is a strong electron-withdrawing group but can sometimes be metabolized to toxic species. It can be replaced by other electron-withdrawing groups like a cyano (-CN) or a trifluoromethylsulfonyl (-SO₂CF₃) group. researchgate.net

Methoxy Group Bioisosteres: The methoxy group can be a site of metabolic demethylation. Replacing it with groups like fluorine (-F), chlorine (-Cl), or a methyl (-CH₃) group can alter metabolic stability and lipophilicity. cambridgemedchemconsulting.com

Amide Bond Bioisosteres: The amide bond can be susceptible to enzymatic cleavage. It can be replaced with more stable mimics such as a retro-amide, a triazole ring, or a trifluoroethylamine. researchgate.netnih.gov

These modifications can lead to analogs with significantly improved drug-like properties while retaining the essential binding characteristics of the parent molecule.

Table 2: Potential Bioisosteric Replacements for this compound Functional Groups

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

| Nitro (-NO₂) | Cyano (-CN), Sulfonyl (-SO₂R) | Maintain electron-withdrawing character, potentially alter metabolic profile. | researchgate.net |

| Methoxy (-OCH₃) | Chlorine (-Cl), Methyl (-CH₃) | Improve metabolic stability, modify lipophilicity and binding interactions. | cambridgemedchemconsulting.com |

| Amide (-CONH-) | Retro-amide (-NHCO-), Triazole ring | Increase stability against enzymatic hydrolysis, alter geometry and H-bonding. | researchgate.netnih.gov |

| Benzene Ring | Pyridine, Thiophene | Modify scaffold, alter solubility and potential for pi-stacking interactions. | cambridgemedchemconsulting.com |

Emerging Methodologies in the Study of Nitroaromatic Compounds

The study of nitroaromatic compounds, driven by their environmental significance and industrial applications, has spurred the development of advanced analytical and synthetic methodologies. mdpi.comnih.gov

Recent advances in analytical chemistry provide highly sensitive methods for the detection and characterization of these compounds. One novel approach uses conjugated porous polymers (CPPs) for the fluorescent detection of nitroaromatic compounds, achieving a very low limit of detection through a fluorescence quenching mechanism. spectroscopyonline.com Another emerging technique involves the use of chemiresistive sensors based on hybrid materials, which show changes in electrical resistance upon exposure to nitroaromatics. mdpi.com For sample preparation and analysis, methods like solid-phase microextraction (SPME) coupled with infrared spectroscopy offer rapid screening capabilities. acs.org A particularly powerful method for structural elucidation is the derivatization of nitroaromatic compounds, for instance through silylation, followed by analysis with gas chromatography-mass spectrometry (GC-MS) using both electron ionization (EI) and chemical ionization (CI), which provides detailed fragmentation patterns for unambiguous identification. nih.gov

In the realm of synthesis, green chemistry principles are increasingly being applied to reduce the environmental impact of chemical processes. mdpi.com This includes the use of recyclable catalysts, solvent-free reaction conditions, and biocatalytic methods to produce nitroaromatic intermediates and their derivatives more sustainably. mdpi.com Furthermore, the study of how microorganisms biodegrade nitroaromatic compounds is an emerging field that could lead to new bioremediation strategies for environmental contaminants. nih.gov

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-Methoxy-5-nitrobenzamide?

A two-step approach is often employed: (1) nitration of 3-methoxybenzamide under controlled conditions to introduce the nitro group at the 5-position, and (2) purification via recrystallization using polar aprotic solvents. Key parameters include temperature control (<50°C) to prevent over-nitration and solvent selection (e.g., DMF/water mixtures) to optimize yield. Similar protocols for benzamide derivatives are validated in PubChem datasets . Retrosynthetic tools leveraging Reaxys or Pistachio models can predict alternative routes, such as amidation of pre-nitrated intermediates .

Q. How can researchers confirm the structural integrity and purity of this compound?

Combine spectroscopic and chromatographic methods:

- NMR : Analyze aromatic proton splitting patterns (e.g., meta-substitution at C5-nitro and C3-methoxy) and carbonyl resonance (~168 ppm in NMR).

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98%).

- Mass Spectrometry : Compare experimental HRMS (e.g., [M+H] at m/z 197.0563) with theoretical values . Discrepancies >0.002 Da warrant re-evaluation of synthetic conditions .

Q. What storage conditions ensure the stability of this compound?

Store in airtight, light-resistant containers at 4°C in a desiccator. The nitro group’s sensitivity to humidity and heat necessitates avoidance of prolonged exposure to >30°C. Stability studies on analogous nitrobenzamides suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can contradictions between computational reactivity predictions and experimental data for this compound be resolved?

Discrepancies often arise from solvent effects or transition-state inaccuracies in DFT models. For example, ACD/Labs-predicted values may deviate from experimental potentiometric titrations. Address this by:

Q. What challenges arise during crystallographic refinement of this compound, and how are they mitigated?

Challenges include:

- Thermal motion : High displacement parameters for the nitro group due to rotational freedom. Apply SHELXL restraints (e.g., DELU and SIMU) to refine anisotropic displacement .

- Twinned crystals : Use the Hooft parameter in PLATON to detect twinning and reprocess data with TWINABS .

- Resolution limits : For low-resolution data (<0.8 Å), employ charge-density analysis to resolve electron density ambiguities .

Q. How can AI-driven retrosynthetic tools optimize novel pathways for this compound?

Platforms like Reaxys or Pistachio prioritize routes based on precursor availability and step economy. For example:

- Route 1 : Nitration of 3-methoxybenzamide (68% yield, high atom economy).

- Route 2 : Buchwald-Hartwig coupling of 5-nitro-3-methoxybenzoic acid with ammonia (lower yield but avoids harsh nitration conditions). Validate top-ranked routes using small-scale parallel reactors to assess feasibility .

Q. What experimental strategies validate the electronic effects of the nitro group in this compound?

- UV-Vis Spectroscopy : Compare shifts in polar vs. nonpolar solvents to assess charge-transfer transitions.

- Cyclic Voltammetry : Measure reduction potentials to quantify the nitro group’s electron-withdrawing strength.

- DFT Calculations : Map electrostatic potential surfaces to correlate with Hammett substituent constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.